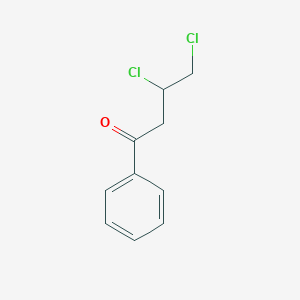

3,4-Dichlorobutyrophenone

Description

BenchChem offers high-quality 3,4-Dichlorobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichlorobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAHJRSPLTZINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480373 | |

| Record name | 3,4-DICHLOROBUTYROPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55366-27-3 | |

| Record name | 3,4-DICHLOROBUTYROPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dichlorobutyrophenone vs 2,4-Dichlorobutyrophenone isomer differences

The following technical guide provides an in-depth analysis of the isomeric differences, synthesis pathways, and characterization of 3,4-Dichlorobutyrophenone and 2,4-Dichlorobutyrophenone.

Content Type: Technical Monograph Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists

Executive Summary

The distinction between 3,4-Dichlorobutyrophenone and 2,4-Dichlorobutyrophenone extends beyond simple regioisomerism; it dictates the entire synthetic strategy, purification logic, and downstream pharmaceutical utility.

-

2,4-Dichlorobutyrophenone is a sterically congested liquid often synthesized via organometallic coupling to avoid regioselectivity issues. It is a key intermediate for azole antifungals.

-

3,4-Dichlorobutyrophenone is a thermodynamically favored Friedel-Crafts product, typically a low-melting solid or oil, used primarily in research for transporter inhibitors and herbicide analogs.

This guide details the divergent electronic properties that necessitate distinct synthetic protocols and provides a self-validating NMR fingerprinting method to distinguish the two isomers.

Structural & Electronic Analysis

The core difference lies in the positioning of the chlorine atoms relative to the butyryl group. This creates distinct steric and electronic environments that govern reactivity.

Steric & Electronic Map

-

2,4-Isomer (Ortho/Para): The carbonyl group is flanked by a chlorine atom at the ortho position (C2). This creates significant steric strain, twisting the carbonyl out of the phenyl plane and reducing conjugation. The C2-Cl also deactivates the ring towards further nucleophilic attack but makes the carbonyl carbon more electrophilic due to induction.

-

3,4-Isomer (Meta/Para): The carbonyl is flanked by protons (C2 and C6). The chlorine atoms are remote (meta and para). This allows the carbonyl to remain planar with the ring, maximizing

-conjugation. The C2 proton is highly deshielded due to the anisotropy of the carbonyl.

Visualization of Steric Pathway

The following diagram illustrates the synthetic logic dictated by these electronic effects.

Figure 1: Synthetic logic flow. Note that while Friedel-Crafts on 1,3-DCB is possible, the Grignard route is preferred for the 2,4-isomer to ensure purity.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dichlorobutyrophenone (Friedel-Crafts)

Rationale: 1,2-Dichlorobenzene directs electrophiles to the 4-position (para to one Cl, meta to the other), which is sterically accessible. This allows for a direct, scalable Friedel-Crafts acylation.

Reagents:

-

1,2-Dichlorobenzene (Solvent/Reactant)

-

Butyryl Chloride (1.0 equiv)

-

Aluminum Chloride (

, 1.1 equiv)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and HCl gas trap.

-

Activation: Charge flask with

and dry 1,2-dichlorobenzene. Cool to 0°C.[1] -

Addition: Add butyryl chloride dropwise over 30 minutes. Maintain temperature <10°C to prevent polymerization of the acyl chloride.

-

Reaction: Warm to room temperature, then heat to 50°C for 3 hours. Evolution of HCl gas indicates reaction progress.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

-

Workup: Extract with dichloromethane (DCM). Wash organic layer with 1M NaOH (to remove unreacted acid) and brine.

-

Purification: Distill off excess 1,2-dichlorobenzene under reduced pressure. Recrystallize the residue from hexane/ethanol if solid, or vacuum distill if oil.

Protocol B: Synthesis of 2,4-Dichlorobutyrophenone (Grignard/Cu-Catalyzed)

Rationale: Direct Friedel-Crafts on 1,3-dichlorobenzene yields a mixture of isomers (2,4- and 2,6-). The most reliable route uses a Grignard reagent reacting with an acid chloride, catalyzed by Copper(I) to prevent over-addition (formation of tertiary alcohol).

Reagents:

-

2,4-Dichlorobenzoyl chloride (1.0 equiv)

-

n-Propylmagnesium chloride (1.1 equiv, 2M in ether)

-

Copper(I) Iodide (CuI, 5 mol%)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry flask under Argon atmosphere.

-

Catalyst Loading: Dissolve 2,4-dichlorobenzoyl chloride and CuI in anhydrous THF. Cool to -78°C.

-

Addition: Add n-Propylmagnesium chloride dropwise. The CuI facilitates the formation of a ketone intermediate while suppressing the second Grignard addition.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Quench with saturated ammonium chloride (

) solution. -

Workup: Extract with ethyl acetate. Dry over

. -

Purification: Silica gel chromatography (Hexanes:EtOAc 95:5).

Analytical Differentiation (The "Fingerprint")

Distinguishing these isomers requires careful analysis of the aromatic region in

Comparative Data Table

| Feature | 3,4-Dichlorobutyrophenone | 2,4-Dichlorobutyrophenone |

| Physical State | Low-melting solid or Oil | Liquid (Pale Yellow) |

| Boiling Point | ~140°C (at 2 mmHg) | ~319°C (760 mmHg) / 160°C (4 mmHg) |

| Two deshielded protons (H2, H6) | One deshielded proton (H6) | |

| Coupling (Aromatic) | H2 (d, J | H3 (d, J |

NMR Interpretation Logic

-

3,4-Isomer: Look for the H2 proton . It is located between the carbonyl and a chlorine. However, in the 3,4-isomer, H2 is ortho to the carbonyl and meta to a chlorine. It appears as a doublet with a small coupling constant (~2Hz) at a very downfield shift (~8.0 ppm) due to the carbonyl's anisotropy. H6 is also ortho to the carbonyl, appearing as a doublet of doublets (~7.8 ppm).

-

2,4-Isomer: Look for the H6 proton . It is the only proton ortho to the carbonyl. It appears as a doublet (~8Hz) downfield (~7.4-7.6 ppm). The H3 proton is trapped between two chlorines and is shielded relative to H6, appearing as a narrow doublet or singlet.

Applications & Relevance[2][3]

Pharmaceutical Intermediates[4]

-

2,4-Dichlorobutyrophenone: This motif is structurally conserved in several azole antifungals (e.g., Itraconazole , Ketoconazole precursors). The 2,4-dichloro substitution pattern is critical for metabolic stability against CYP450 oxidation and for binding affinity in the fungal sterol 14

-demethylase active site. -

3,4-Dichlorobutyrophenone: Primarily used as a research tool. It serves as a precursor for analogs of Sertraline (though Sertraline uses a tetralone, the butyrophenone can be cyclized) and in the synthesis of experimental dopamine transporter (DAT) inhibitors.

Agrochemicals[1]

-

2,4-Isomer: Key intermediate for the synthesis of Propiconazole and other conazole fungicides.

-

3,4-Isomer: Investigated as a bioisostere for herbicide development (e.g., cubane analogs of 2,4-D), showing specific apical suppression activity in weeds like rubber vine.

References

-

Synthesis of 2,4-Dichlorobutyrophenone (Grignard Method)

- Source: ChemicalBook & Patent Liter

- Context: Reaction of 2,4-dichlorobenzoyl chloride with propyl magnesium chloride c

-

Friedel-Crafts Acylation Mechanisms

-

Title: Friedel–Crafts acylation of aromatic rings.[2]

- Source: Wikipedia / Master Organic Chemistry.

- Context: Explains the regioselectivity of 1,2- vs 1,3-dichlorobenzene acyl

-

-

Physical Properties & Safety (2,4-Dichlorobutyrophenone)

-

NMR Spectroscopy Data (General Coupling Constants)

- Title: 1H NMR Coupling Constants.

- Source: Iowa St

- Context: J-coupling values for ortho/meta aromatic protons used in the "Fingerprint" section.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cerritos.edu [cerritos.edu]

- 3. 3,4'-Dichlorodiphenyl Ether,CAS No. 6842-62-2 [lixing-chem.com]

- 4. 3',4'-Dichloroacetophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 3,4-Dichlorophenyl isocyanate | CAS#:102-36-3 | Chemsrc [chemsrc.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

Understanding the Molecular Profile of 3,4-Dichlorobutyrophenone

An In-Depth Technical Guide to the Solubility of 3,4-Dichlorobutyrophenone in Organic Solvents

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobutyrophenone. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols to facilitate its use in synthesis, purification, and formulation.

The solubility of a compound is intrinsically linked to its molecular structure. 3,4-Dichlorobutyrophenone, a halogenated aromatic ketone, possesses distinct physicochemical properties that govern its behavior in various organic solvents.

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The dichlorinated benzene ring is a significant feature, contributing to the molecule's nonpolar character. This suggests a preference for solubility in nonpolar or moderately polar solvents that can engage in π-π stacking or van der Waals interactions.

-

Ketone Group: The carbonyl (C=O) group introduces polarity and a potential hydrogen bond acceptor site. This feature can enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.

-

Butyryl Chain: The four-carbon side chain adds to the lipophilic nature of the molecule, further favoring solubility in less polar environments.

-

Chlorine Substituents: The two chlorine atoms on the benzene ring increase the molecule's molecular weight and introduce polar C-Cl bonds. However, their primary influence on solubility is often through their contribution to the overall molecular shape and electronic distribution rather than direct hydrogen bonding.

Based on these features, a qualitative prediction of solubility can be made. The principle of "like dissolves like" is a fundamental concept in predicting solubility behavior.[1] Compounds with similar polarities are more likely to be miscible. Therefore, 3,4-Dichlorobutyrophenone is expected to exhibit good solubility in a range of common organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capabilities.

Physicochemical Properties and Expected Solubility Profile

Table 1: Predicted Solubility of 3,4-Dichlorobutyrophenone in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Moderate to High | The nonpolar aromatic ring and butyryl chain will interact favorably with nonpolar solvents through London dispersion forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | High | The polar ketone group will interact well with the dipoles of these solvents. The overall molecular structure is well-matched with the polarity of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The ketone group can act as a hydrogen bond acceptor, but the lack of a hydrogen bond donor on the molecule limits its interaction with protic solvents. Solubility is expected to decrease with increasing chain length of the alcohol. |

| Very Polar | Water, Dimethyl Sulfoxide (DMSO) | Low (Water), High (DMSO) | The hydrophobic nature of the dichlorinated aromatic ring and the butyryl chain will lead to very low solubility in water. DMSO is a strong polar aprotic solvent and is likely to be a good solvent. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is a self-validating system designed to provide reliable and reproducible results.

Materials and Equipment

-

3,4-Dichlorobutyrophenone (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3,4-Dichlorobutyrophenone into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated to facilitate dissolution.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a moderate speed to pellet the excess solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of 3,4-Dichlorobutyrophenone of known concentrations.

-

Determine the concentration of 3,4-Dichlorobutyrophenone in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 3,4-Dichlorobutyrophenone.

Practical Implications for Drug Development

A thorough understanding of the solubility of 3,4-Dichlorobutyrophenone is critical for various stages of pharmaceutical development:

-

Synthesis and Purification: The choice of solvent is paramount for achieving high yields and purity in the synthesis of 3,4-Dichlorobutyrophenone and its derivatives. Recrystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at different temperatures.

-

Formulation: For the development of a drug product, the active pharmaceutical ingredient (API) must be dissolved in a suitable vehicle. Solubility data guides the selection of appropriate solvents or co-solvent systems for liquid formulations. For solid dosage forms, dissolution rate is a key parameter influenced by solubility.

-

Analytical Method Development: The selection of a mobile phase in chromatography is dependent on the solubility of the analyte. A solvent that provides good solubility is essential for achieving sharp and symmetrical peaks.

Conclusion

While specific quantitative solubility data for 3,4-Dichlorobutyrophenone is not widely published, a systematic approach based on its physicochemical properties and the principles of "like dissolves like" can provide valuable predictive insights. For definitive data, the detailed experimental protocol outlined in this guide offers a robust framework for its determination. This information is indispensable for researchers and scientists working with this compound, enabling informed decisions in synthesis, purification, and formulation development.

References

- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.).

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dichloro-2,2-dimethylbutyrophenone. Retrieved from [Link]

- Fisher Scientific. (2025, December 22).

- MilliporeSigma. (2025, May 13).

- DC Fine Chemicals. (2025, May 30).

-

PubChem. (n.d.). 3,4'-Dichloropropiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2',4'-Dichlorobutyrophenone. Retrieved from [Link]

- ResearchGate. (n.d.). Solubility of 3,4-Dichloronitrobenzene in Methanol, Ethanol, and Liquid Mixtures (Methanol + Water, Ethanol + Water): Experimental Measurement and Thermodynamic Modeling.

- Cole-Parmer. (2006, February 1).

- CUTM Courseware. (n.d.).

- MDPI. (2023, January 19).

- ResearchGate. (2025, August 10). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.

- Slideshare. (n.d.). Physicochemical properties of drug molecules.

- University of Minnesota. (2022, September 8). Properties of Common Organic Solvents.

- Loba Chemie. (2017, December 28). 3,4-DICHLORONITROBENZENE FOR SYNTHESIS MSDS.

- AIR Unimi. (2023, January 11).

- MDPI. (2023, April 26).

- Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.

- Chemical Methodologies. (2024, June 22). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con.

Sources

Safety data sheet (SDS) for 3,4-Dichlorobutyrophenone

This guide serves as an advanced technical manual for the handling, safety, and experimental application of 3,4-Dichlorobutyrophenone . It is designed for research scientists and process chemists who require more than a standard regulatory summary.

CAS: 55366-27-3 | Role: Pharmaceutical Intermediate | Focus: Safe Handling & Synthesis[1][2]

Introduction & Strategic Context

3,4-Dichlorobutyrophenone is a critical halogenated aromatic ketone used primarily as a building block in the synthesis of monoamine reuptake inhibitors (e.g., analogs of bupropion or sertraline). Its structural core—a dichlorinated phenyl ring attached to a butyryl chain—makes it a high-value scaffold for developing psychotropic drugs targeting dopamine and norepinephrine transporters.

For the drug development professional, this compound presents specific challenges: it possesses the lipophilicity typical of chlorinated aromatics (facilitating skin absorption) and the reactivity of a ketone, which requires precise control during nucleophilic additions or reductive aminations.

Physicochemical Profile

Understanding the physical state is the first step in risk mitigation. Unlike its 2,4-isomer (often a liquid), the 3,4-substitution pattern increases symmetry, often resulting in a low-melting solid that may liquefy in warm laboratory conditions.

| Property | Data | Technical Implication |

| CAS Number | 55366-27-3 | Unique identifier for inventory/regulatory tracking. |

| Molecular Formula | C₁₀H₁₀Cl₂O | MW: 217.09 g/mol .[3] |

| Physical State | Solid (low melting) or Liquid | Check CoA. May supercool; handle as a liquid for spill protocols. |

| Solubility | Organic solvents (DCM, THF) | Lipophilic; penetrates skin barriers easily. |

| Reactivity | Ketone electrophile | Susceptible to Grignard/Hydride attack; potential exotherms. |

Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the mechanism of those hazards to inform your safety strategy.

-

Skin & Eye Irritation (Warning): The lipophilic dichlorobenzene moiety allows the compound to partition rapidly into cell membranes. Once absorbed, the ketone group can interact with cellular proteins.

-

Risk:[4] Dermatitis and severe eye irritation.

-

-

Acute Toxicity (Oral/Inhalation): While comprehensive LD50 data is often sparse for specific intermediates, structurally similar chlorinated butyrophenones are classified as Harmful if swallowed (H302) .

-

Environmental Toxicity: Chlorinated aromatics are persistent. This compound is presumed toxic to aquatic life with long-lasting effects (H411).

Safe Handling & Synthesis Protocol

This protocol is designed as a self-validating system . If any checkstep fails (e.g., odor detection), the protocol must be halted.

A. Engineering Controls

-

Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary Barrier: Benchtop spill tray (polypropylene) to contain liquid melt.

B. Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm) is generally sufficient for incidental splash. For prolonged handling or immersion, use Laminate (PE/EVAL) gloves due to the permeation potential of chlorinated solvents often used with this reagent.

-

Respiratory: If solid dust is visible or heating occurs outside a hood, a P95/OV (Organic Vapor) respirator is mandatory.

C. Experimental Workflow: Grignard Addition

A common use is reacting 3,4-Dichlorobutyrophenone with a Grignard reagent. This workflow visualizes the safety logic.

Figure 1: Safe synthesis workflow emphasizing moisture control and thermal management during nucleophilic addition.

Emergency Response Logic

In the event of exposure, immediate action is required. This decision tree prioritizes minimizing systemic absorption.

Figure 2: Emergency response decision tree. Note: Never use organic solvents to wash skin, as this accelerates absorption of the dichlorinated compound.

Disposal & Environmental Stewardship

As a halogenated organic, 3,4-Dichlorobutyrophenone cannot be disposed of in general organic waste streams if your facility separates halogenated/non-halogenated waste.

-

Classification: Halogenated Solvent/Organic Waste.

-

Method: High-temperature incineration equipped with scrubbers (to neutralize HCl generation).

-

Protocol:

-

Dissolve solid residues in a minimal amount of combustible solvent (e.g., acetone).

-

Transfer to the "Halogenated Waste" carboy.

-

Label clearly with "Contains Chlorinated Aromatics."

-

References

-

Advent Bio. (n.d.). 3,4-Dichlorobutyrophenone Product Data. Retrieved from

-

CookeChem. (n.d.). Product Specification: 3,4-Dichlorobutyrophenone.[1][4][6][7][8] Retrieved from

-

World Intellectual Property Organization. (2010). WO2010121022A1 - Monoamine reuptake inhibitors. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for similar structures (2,4-Dichlorobutyrophenone). Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 3,4-Dichlorobutyrophenone , 0.99 , 55366-27-3 - CookeChem [cookechem.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. equationchemical.com [equationchemical.com]

- 7. 4'-CHLOROBUTYROPHENONE | 4981-63-9 [chemicalbook.com]

- 8. 3,4-Dichlorobutyrophenone | Advent Bio [adventbio.com]

Methodological & Application

Synthesis of 3,4-Dichlorobutyrophenone from 1,2-dichlorobenzene

An essential precursor in pharmaceutical manufacturing, 3,4-Dichlorobutyrophenone is a key intermediate in the synthesis of bupropion, an antidepressant and smoking cessation aid.[1][2] Its synthesis is a prime example of the Friedel-Crafts acylation, a fundamental and powerful reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.[3][4]

This guide provides a detailed protocol for the synthesis of 3,4-Dichlorobutyrophenone from 1,2-dichlorobenzene and butyryl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. The document delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety protocols, and provides a framework for purification and characterization, designed for researchers and professionals in chemical and pharmaceutical development.

Mechanistic Overview: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[5][6] The process involves the introduction of an acyl group (in this case, a butyryl group) onto an aromatic ring. The reaction proceeds through a well-defined, multi-step mechanism that requires a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile.[7]

The mechanism unfolds in three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) interacts with the acylating agent, butyryl chloride. The aluminum chloride, being electron-deficient, pulls the chloride atom from the butyryl chloride, forming a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CH₂CH₂CO⁺).[3][5][8]

-

Electrophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring, acting as a nucleophile, attacks the electrophilic acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate called an arenium ion or sigma complex.[5][8]

-

Restoration of Aromaticity: The tetrachloroaluminate ion (AlCl₄⁻), formed in the first step, acts as a base, abstracting a proton from the carbon atom bonded to the new acyl group. This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[3][8]

A key advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[7][9] Furthermore, the product ketone is less reactive than the starting material because the acyl group is deactivating, which effectively prevents polyacylation.[9]

Regioselectivity: In the acylation of 1,2-dichlorobenzene, the two chlorine atoms are ortho-, para-directing substituents, but they also deactivate the ring towards electrophilic attack.[10] The acylation is directed primarily to the less sterically hindered position para to one of the chlorine atoms, yielding 4-acylated product (3,4-dichlorobutyrophenone) as the major isomer.

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol details a laboratory-scale synthesis. All operations involving anhydrous aluminum chloride and butyryl chloride must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

1,2-Dichlorobenzene (C₆H₄Cl₂)

-

Butyryl chloride (C₄H₇ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

Equipment:

-

Three-necked round-bottom flask (oven-dried)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[10][11]

-

Initial Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane as the solvent.

-

Cooling: Cool the stirred suspension of AlCl₃ in an ice bath to 0-5 °C.[10]

-

Acyl Chloride Addition: Slowly add butyryl chloride (1.1 equivalents) to the cooled suspension via the dropping funnel over 15-20 minutes. The reaction is exothermic; maintain the temperature below 10 °C.[11]

-

Substrate Addition: Once the addition of butyryl chloride is complete, add 1,2-dichlorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0-5 °C.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[11]

-

Quenching: Cool the reaction mixture again in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.[10][11]

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[11]

-

Workup - Washing: Combine all organic layers. Wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid, watch for gas evolution), and finally with brine.[10][11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[10]

Caption: General workflow for Friedel-Crafts acylation.

Quantitative Data & Product Characterization

The following table provides a representative summary of the quantities and conditions for this synthesis.

| Parameter | Value | Notes |

| 1,2-Dichlorobenzene | 1.0 eq | Limiting Reagent |

| Butyryl Chloride | 1.1 eq | Slight excess ensures full conversion of substrate. |

| Aluminum Chloride | 1.1 eq | Catalyst; slight excess accounts for any minor deactivation. |

| Solvent | Dichloromethane | Anhydrous grade is essential. |

| Reaction Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity.[10] |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Expected Yield | 70-85% | Yield can vary based on purity of reagents and reaction scale. |

Purification and Characterization

-

Purification: The crude product, often an oil or a low-melting solid, can be purified by either recrystallization from a suitable solvent (e.g., an ethanol/water mixture or hexanes) or by column chromatography on silica gel.[10][11]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

-

1,2-Dichlorobenzene: Harmful if inhaled or swallowed and causes skin and eye irritation. It is also very toxic to aquatic life.[12][13] Work in a well-ventilated fume hood and wear appropriate gloves and eye protection.[14] Avoid release into the environment.[12]

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[11] It can cause severe burns. Handle only in a dry environment (e.g., glove box or under an inert atmosphere) and wear acid-resistant gloves and face protection.

-

Butyryl Chloride: Corrosive and a lachrymator (causes tears). Reacts with moisture to form HCl. Must be handled in a fume hood.

-

General Precautions: The quenching process is highly exothermic and releases HCl gas; it must be performed slowly and with adequate cooling and ventilation.[11] An emergency shower and eyewash station should be readily accessible.[14]

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

References

- Chemguide. (n.d.). Explaining the Friedel-Crafts acylation of benzene.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation with Practice Problems.

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.

- ORGANIC REACTION MECHANISM. (n.d.). Aromatic Substitution Reactions. Asynchronous lecture content.

- Pearson. (n.d.). EAS:Friedel-Crafts Acylation Mechanism: Videos & Practice Problems.

- University of Colorado Boulder. (n.d.).

- Boston College. (n.d.).

- Charpentier, B., et al. (1998). Cleaner Routes for Friedel-Crafts Acylation.

- PENTA s.r.o. (2025, April 8). 1,2-Dichlorobenzene - SAFETY DATA SHEET.

- Reddy, P. P., et al. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Process Research & Development.

- New Jersey Department of Health. (n.d.). 1,2-DICHLOROBENZENE HAZARD SUMMARY.

- ATSDR. (n.d.). 1,2 Dichlorobenzene | Medical Management Guidelines.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 1,2-Dichlorobenzene.

- Apollo Scientific. (n.d.). 1,2-Dichlorobenzene Safety Data Sheet.

- De La Rosa, M. (n.d.). One-Pot Synthesis of Bupropion. Scribd.

- LibreTexts Chemistry. (2024, July 30). 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide.

- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)

- Hurst, G. A., et al. (2022, August 10). A greener synthesis of the antidepressant bupropion hydrochloride. White Rose Research Online.

- Harmata, M. (2009, November 20). Synthesis of bupropion (wellbutrin)-Part II CHEM2050. YouTube.

- Google Patents. (n.d.). US7737302B2 - Process for preparing bupropion hydrochloride.

Sources

- 1. chem.bg.ac.rs [chem.bg.ac.rs]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. byjus.com [byjus.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 14. nj.gov [nj.gov]

Application Note: Optimized Synthesis of 3,4-Dichlorobutyrophenone via Regioselective Friedel-Crafts Acylation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,4-Dichlorobutyrophenone , a critical intermediate in the synthesis of bupropion analogs and various antifungal agents. Unlike general textbook procedures, this guide addresses the specific challenges of acylating a deactivated, electron-deficient aromatic ring (1,2-dichlorobenzene).

The method utilizes 1,2-dichlorobenzene (1,2-DCB) as both the substrate and solvent, ensuring high reaction rates and simplifying thermal management. We employ Aluminum Chloride (

Key Deliverables:

-

Regioselectivity: Optimized conditions to favor the 3,4-isomer over the 2,3-isomer.

-

Safety: Integrated HCl gas management and exotherm control.

-

Scalability: A self-validating workflow suitable for gram-to-kilo scale transition.

Chemical Strategy & Reaction Mechanics[1][2][3][4][5][6][7][8]

The Challenge of Deactivated Substrates

The primary challenge in this synthesis is the electronic nature of the substrate. 1,2-dichlorobenzene contains two chlorine atoms, which are inductively withdrawing (deactivating) but resonance donating (ortho/para directing).

-

Deactivation: The ring is significantly less reactive than benzene or toluene, requiring a strong Lewis acid (

) rather than milder alternatives ( -

Regiochemistry: 1,2-DCB has two distinct positions for substitution:

-

Position 3 (or 6): Ortho to one Cl, meta to the other. Sterically crowded.

-

Position 4 (or 5): Para to one Cl, meta to the other. Sterically accessible.

Thermodynamic Control: Substitution at the 4-position is electronically and sterically favored, yielding the desired 3,4-dichlorobutyrophenone.

-

Reaction Mechanism Visualization

The reaction proceeds via the formation of a discrete acylium ion complex, followed by electrophilic aromatic substitution (EAS).

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of 1,2-DCB. Note that the final product remains complexed to Aluminum until aqueous hydrolysis.

Detailed Experimental Protocol

Reagent Stoichiometry

The stoichiometry is critical.[1] Unlike catalytic alkylations, acylation requires >1 equivalent of

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol (Example) | Role |

| 1,2-Dichlorobenzene | 147.00 | 5.0 | 500 mL | Substrate & Solvent |

| Aluminum Chloride ( | 133.34 | 1.2 | 160 g | Lewis Acid Catalyst |

| Butyryl Chloride | 106.55 | 1.0 | 106.5 g (104 mL) | Acylating Agent |

| 12N HCl (aq) | 36.46 | N/A | 200 mL | Quenching Agent |

| Ice/Water | 18.02 | N/A | 1 kg | Heat Sink |

Step-by-Step Procedure

Phase 1: Setup and Charging

-

Apparatus: Oven-dry a 2L 3-neck round-bottom flask (RBF). Equip with:

-

Mechanical overhead stirrer (Teflon blade).

-

Pressure-equalizing addition funnel.

-

Reflux condenser connected to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Internal temperature probe.

-

-

Inert Atmosphere: Flush the system with dry Nitrogen (

) or Argon. -

Solvent Charge: Charge 1,2-Dichlorobenzene (400 mL) into the flask.

-

Catalyst Addition: Add anhydrous

(160 g) in portions with moderate stirring. -

Cooling: Cool the suspension to 0–5°C using an ice/salt bath.

Phase 2: Acylation Reaction

-

Reagent Addition: Charge Butyryl Chloride (104 mL) into the addition funnel.

-

Controlled Addition: Dropwise add Butyryl Chloride to the

suspension over 45–60 minutes.-

Critical Control: Maintain internal temperature <10°C . A vigorous exotherm and HCl evolution will occur.

-

-

Thermal Ramp: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) over 30 minutes.

-

Reaction Completion: Heat the mixture to 55–60°C for 2–3 hours.

-

Why: The deactivated ring requires thermal energy to reach full conversion.

-

Validation: Monitor by TLC (9:1 Hexane:EtOAc) or HPLC. Starting material (Butyryl chloride) should be consumed; 1,2-DCB will remain (as solvent).

-

Phase 3: Quenching and Workup

-

Quench Prep: Prepare a beaker with 1 kg crushed ice and 200 mL concentrated HCl.

-

Hydrolysis: Slowly pour the reaction mixture into the stirred ice/acid mixture.

-

Safety:Do not add water to the reaction flask; the reverse addition controls the violent hydrolysis of excess

.

-

-

Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom, density ~1.3 g/mL).

-

Extraction: Extract the aqueous layer with DCM (

mL) to recover entrained product. Combine organics. -

Washing: Wash combined organics with:

-

(

-

10% NaOH or

( -

Brine (

mL).

-

(

-

Drying: Dry over anhydrous

, filter, and concentrate via rotary evaporation.

Phase 4: Purification

-

Solvent Removal: Distill off the excess 1,2-dichlorobenzene under reduced pressure (1,2-DCB bp: 180°C at atm; remove at ~60°C @ 10 mmHg).

-

Product Isolation: The residue is crude 3,4-dichlorobutyrophenone.

-

Distillation: High vacuum distillation (bp approx 140–150°C at 0.5 mmHg) yields a clear, pale yellow oil.

-

Crystallization: If high purity is required, dissolve in hot hexane/isopropyl ether and cool to -20°C to crystallize (if solid at room temp) or use as purified oil.

-

Process Workflow Visualization

Figure 2: Operational workflow emphasizing temperature control points.

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures should be verified:

-

1H NMR (CDCl3, 400 MHz):

- 7.9 - 8.0 (d, 1H, Ar-H at C2, meta coupling).

- 7.7 - 7.8 (dd, 1H, Ar-H at C6).

- 7.5 (d, 1H, Ar-H at C5).

- 2.9 (t, 2H, -CH2-C=O).

- 1.7 (m, 2H, -CH2-).

- 1.0 (t, 3H, -CH3).

-

Regioselectivity Check: The coupling constants in the aromatic region distinguish the 3,4-isomer (ortho/meta coupling patterns) from the 2,3-isomer. The 3,4-isomer typically shows a doublet with a small coupling constant (meta) for the proton at position 2.

Safety & Hazards (HSE)

-

Aluminum Chloride (

): Reacts violently with water.[4] Causes severe skin burns.[6] Handle in a fume hood. -

Hydrogen Chloride (HCl): Toxic gas evolved during reaction. Mandatory: Use a scrubber containing 10-20% NaOH solution.

-

1,2-Dichlorobenzene: Toxic to aquatic life and an irritant. Dispose of halogenated waste separately.

References

-

Friedel, C., & Crafts, J. M. (1877).[7][1] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392. (Foundational Chemistry).[8]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Friedel-Crafts Protocols).

-

U.S. Patent 3,927,106. (1975). Process for the preparation of ring-chlorinated acetophenones. (Industrial precedent for chlorinated phenone synthesis).

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[9][1][10][2][11] Wiley-Interscience. (Mechanism and Catalyst Stoichiometry).

-

BenchChem. (2025).[12] Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. (Regioselectivity data).

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. media.laballey.com [media.laballey.com]

- 5. employees.delta.edu [employees.delta.edu]

- 6. carlroth.com [carlroth.com]

- 7. alexandonian.com [alexandonian.com]

- 8. 2',4'-Dichlorobutyrophenone | C10H10Cl2O | CID 13175617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. data.uspto.gov [data.uspto.gov]

Application Note: Chemoselective Synthesis of 1-(3,4-Dichlorophenyl)butan-1-one

Topic: Reaction of 3,4-dichlorobenzoyl chloride with propylmagnesium chloride Content Type: Application Note & Protocol Guide

Executive Summary

The reaction between 3,4-dichlorobenzoyl chloride and propylmagnesium chloride presents a classic chemoselectivity challenge in organic synthesis. In the absence of strict control, the highly reactive Grignard reagent attacks the newly formed ketone product (1-(3,4-dichlorophenyl)butan-1-one) faster than the starting acid chloride, leading to the formation of the undesired tertiary alcohol, 4-(3,4-dichlorophenyl)heptan-4-ol.

This guide details a high-fidelity protocol using Iron(III) acetylacetonate [Fe(acac)₃] catalysis . This method, pioneered by Fürstner et al., bypasses the need for cryogenic conditions (

Mechanistic Insight & Reaction Pathway[1][2][3]

The Chemoselectivity Paradox

In a standard uncatalyzed addition, the reaction proceeds via a tetrahedral intermediate. Upon collapse of this intermediate, the ketone is released.[1] Because the ketone carbonyl is often more electrophilic than the carboxylate-like intermediate, any excess Grignard reagent immediately attacks the ketone.

The Iron Solution: The addition of catalytic Fe(acac)₃ radically alters the mechanism. The reaction no longer relies on direct nucleophilic attack. Instead, it proceeds via a rapid oxidative addition/reductive elimination cycle involving a low-valent Iron species (likely Fe(-II) or Fe(I)). This catalytic cycle consumes the acid chloride orders of magnitude faster than the ketone, effectively "protecting" the product from over-alkylation.

Pathway Visualization

The following diagram illustrates the divergence between the uncatalyzed (unwanted alcohol) and catalyzed (target ketone) pathways.

Figure 1: Mechanistic divergence. The Iron-catalyzed pathway (Blue) outcompetes the direct addition, preventing the secondary reaction to the alcohol (Red).

Experimental Protocol

Reagent Table

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |

| 3,4-Dichlorobenzoyl chloride | 209.46 | 1.46 (est) | 1.0 | Substrate |

| Propylmagnesium chloride | 102.85 | ~0.9 (2.0M in THF) | 1.1 | Nucleophile |

| Fe(acac)₃ | 353.17 | Solid | 0.03 | Catalyst |

| THF (Anhydrous) | 72.11 | 0.889 | Solvent | Solvent |

Equipment Preparation

-

Atmosphere: Strictly inert (Nitrogen or Argon). Grignard reagents and the active iron catalyst are moisture/oxygen sensitive.

-

Glassware: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe.

-

Cooling: Ice/water bath (

).

Step-by-Step Procedure (Iron-Catalyzed Method)

Step 1: Catalyst Solubilization

-

Charge the reaction flask with 3,4-dichlorobenzoyl chloride (10.0 mmol, 2.09 g) and Fe(acac)₃ (0.3 mmol, 106 mg, 3 mol%).

-

Add anhydrous THF (30 mL).

-

Stir until the iron salt is fully dissolved (solution will appear red/orange).

-

Cool the mixture to

using an ice bath.

Step 2: Controlled Addition

-

Load propylmagnesium chloride (2.0 M in THF, 11.0 mmol, 5.5 mL) into the pressure-equalizing addition funnel.

-

Critical: Add the Grignard reagent rapidly (over 1–2 minutes).

-

Note: Unlike uncatalyzed reactions where slow addition is preferred, Fürstner conditions often benefit from a steady addition to maintain the active catalytic species.

-

Observation: The color will instantly change to a dark brown/black, indicating the formation of the active low-valent iron species.

-

Step 3: Reaction & Quench

-

Stir at

for 10 minutes. The reaction is typically complete almost immediately upon finishing addition. -

Quench: Carefully add 1M HCl (20 mL) dropwise. This destroys residual Grignard and hydrolyzes the iron complexes.

-

Caution: Exothermic gas evolution (propane) will occur.

-

-

Dilute with diethyl ether (50 mL).

Step 4: Workup & Purification

-

Separate the layers.[2][3] Extract the aqueous phase twice with diethyl ether (2 x 30 mL).

-

Wash combined organics with saturated

(to remove acid traces) and Brine. -

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude material is often

pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).[4]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected markers.

NMR Characterization ( NMR, , 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 7.9 - 8.1 | Multiplet | 1H | Ar-H (C2) | Deshielded by Carbonyl |

| 7.7 - 7.8 | Multiplet | 1H | Ar-H (C6) | |

| 7.5 - 7.6 | Doublet | 1H | Ar-H (C5) | |

| 2.90 | Triplet | 2H | Key Indicator of Ketone | |

| 1.75 | Sextet | 2H | ||

| 0.98 | Triplet | 3H |

-

Failure Flag: If you see a signal near

1.5 - 2.0 ppm (broad singlet) that disappears with -

Failure Flag: If the triplet at

2.90 is missing and you see shifts corresponding to the acid chloride, the catalyst was inactive (likely moisture poisoning).

IR Spectroscopy

-

Target Signal: Strong stretch at

(Aryl Ketone C=O). -

Contaminant Signal: Broad stretch at

indicates Alcohol formation.

Safety & Handling

-

3,4-Dichlorobenzoyl chloride: Corrosive and a potent lachrymator . Handle only in a fume hood. Inhalation can cause severe respiratory edema.

-

Propylmagnesium chloride: Flammable and reacts violently with water. Keep away from moisture sources.[5][6][7][8]

-

Exotherms: The quench step generates propane gas and heat. Ensure adequate venting.[5][7]

References

-

Fürstner, A., Leitner, A., Méndez, M., & Krause, H. (2002).[9] Iron-Catalyzed Cross-Coupling Reactions.[10][11] Journal of the American Chemical Society, 124(46), 13856–13863.

-

Scheiper, B., Bonnekessel, M., Krause, H., & Fürstner, A. (2004).[10] Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes.[10][12] The Journal of Organic Chemistry, 69(11), 3943–3949.[10]

-

Cahiez, G., & Laboue, B. (1992). Manganese-catalyzed acylation of organomagnesium reagents. Tetrahedron Letters, 33(31), 4439-4442.

-

Organic Chemistry Portal. (n.d.). Iron-Catalyzed Cross-Coupling Reactions.[10][11]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aroonchande.com [aroonchande.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. Iron-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]

- 10. Selective iron-catalyzed cross-coupling reactions of grignard reagents with enol triflates, acid chlorides, and dichloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents Catalyzed by a Low-Valent Iron Complex [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Application Note: Protocol for Grignard Synthesis of 3,4-Dichlorobutyrophenone

Executive Summary & Rationale

This application note details the laboratory-scale synthesis of 3,4-Dichlorobutyrophenone (CAS: 73948-34-8 / generic isomer class) utilizing a Grignard protocol. While the industrial standard for butyrophenone derivatives often employs Friedel-Crafts acylation, that route suffers from isomer mixtures (ortho/para distribution) and requires stoichiometric aluminum chloride waste.

The Grignard approach described here—coupling 3,4-dichlorophenylmagnesium bromide with butyronitrile —offers superior regiospecificity. By proceeding through a stable ketimine magnesium salt intermediate, this protocol prevents the "double-addition" side reaction common with acid chlorides, ensuring high purity of the ketone product upon hydrolysis.

Key Chemical Transformation

The synthesis relies on the nucleophilic addition of an electron-deficient aryl Grignard to a nitrile, followed by acidic hydrolysis.

Figure 1: Reaction pathway from aryl halide to ketone via ketimine hydrolysis.[1]

Critical Reagents & Equipment

Chemical Inventory

| Reagent | Role | Purity/Grade | Critical Note |

| 1-Bromo-3,4-dichlorobenzene | Precursor | >98% | Solid; must be dry. |

| Magnesium Turnings | Reagent | Grignard Grade | Crush/grind before use to expose fresh surface. |

| Butyronitrile | Electrophile | Anhydrous | Water content <0.05% is critical. |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, Inhibitor-free | Preferred over Diethyl Ether. Higher BP allows activation of sluggish aryl halides.[2] |

| Iodine (I₂) | Activator | Resublimed | Essential for initiating the deactivated dichloro-ring. |

| Hydrochloric Acid (6M) | Hydrolysis | Reagent Grade | For converting imine to ketone. |

Equipment Configuration

-

Vessel: 3-Neck Round Bottom Flask (flame-dried under Ar/N₂).

-

Condenser: Double-surface reflux condenser with CaCl₂ drying tube or inert gas bubbler.

-

Addition: Pressure-equalizing addition funnel.

-

Temperature Control: Oil bath (heating) and Ice/Salt bath (cooling).

Experimental Protocol

Phase 1: Preparation of 3,4-Dichlorophenylmagnesium Bromide

Context: The presence of two chlorine atoms on the benzene ring exerts an electron-withdrawing inductive effect (-I), deactivating the ring and making the C-Br bond harder to break oxidatively with Magnesium. Standard ether conditions often fail to initiate.

-

System Preparation: Assemble glassware while hot; flush continuously with dry Nitrogen/Argon for 15 minutes.

-

Magnesium Activation:

-

Add 1.2 eq Magnesium turnings to the flask.

-

Mechanically activate: Stir dry turnings vigorously for 10 mins to create micro-fractures.

-

Add a single crystal of Iodine .

-

Heat gently with a heat gun until iodine vaporizes (purple haze), coating the Mg.

-

-

Initiation:

-

Suspend 1.0 eq of 1-Bromo-3,4-dichlorobenzene in anhydrous THF (Concentration ~1.0 M).

-

Add 5-10% of this solution directly to the Mg.

-

Observation: Wait for turbidity, heat generation, or bleaching of the iodine color.

-

Troubleshooting: If no reaction after 10 mins, add 2 drops of 1,2-dibromoethane (entrainment method).

-

-

Propagation:

-

Once initiated, add the remaining bromide solution dropwise over 45-60 minutes.

-

Maintain a gentle reflux via internal exotherm. If reflux subsides, apply external heat (Oil bath: 65°C).

-

Post-Addition: Reflux for an additional 1 hour to ensure complete consumption of the aryl bromide.

-

Phase 2: Nucleophilic Addition of Butyronitrile

Context: Nitriles are less reactive than aldehydes. The reaction stops at the imine salt stage because the resulting N-Mg bond is stable and sterically shielded, preventing further addition.

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Addition:

-

Mix 1.05 eq Butyronitrile with an equal volume of anhydrous THF.

-

Add dropwise to the Grignard reagent.[3]

-

Note: The reaction is exothermic; keep internal temp <10°C to prevent side reactions.

-

-

Reaction:

-

Allow to warm to room temperature.[4]

-

Reflux: Heat to reflux (66°C) for 3–4 hours. This is critical for sterically hindered or deactivated Grignards to drive the addition to completion.

-

In-Process Control (IPC): Aliquot quenched with water should show disappearance of nitrile by GC/TLC.

-

Phase 3: Acidic Hydrolysis & Workup

Context: The flask currently contains the magnesium salt of the ketimine (Ar-C(=NMgBr)-R). Strong acid is required to hydrolyze this to the ketone.

-

Quenching: Cool mixture to 0°C. Pour the reaction mixture slowly into a beaker containing crushed ice and 6M HCl (excess).

-

Caution: Vigorous evolution of gas and heat.

-

-

Hydrolysis:

-

Stir the biphasic mixture vigorously.

-

Optional: If the imine is stubborn, heat the acidic mixture to 50°C for 30 minutes. The imine must be fully converted to the ketone (monitor by IR: disappearance of C=N stretch, appearance of C=O ~1685 cm⁻¹).

-

-

Extraction:

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or perform vacuum distillation if liquid (BP >140°C at reduced pressure).

Troubleshooting & Logic Flow

The following decision tree outlines the critical path for the most common failure mode: Failure of the Grignard Initiation .

Figure 2: Initiation logic for deactivated aryl halides.

Safety & Toxicology (E-E-A-T)

3,4-Dichlorobutyrophenone and its precursors present specific hazards. This protocol must be executed in a fume hood.

-

Grignard Reagents: Pyrophoric hazards. React violently with water to release HBr and benzene derivatives.

-

3,4-Dichlorobutyrophenone:

-

THF: Peroxide former. Ensure solvent is fresh or tested for peroxides before heating.

References

-

Mechanism of Nitrile Addition: Master Organic Chemistry. (2020). Reaction of Grignard Reagents with Nitriles to form Ketones. [Link]

-

Preparation of Aryl Grignards (Org. Synth.): Ramsden, H. E., et al. (1955). Preparation of Arylmagnesium Chlorides. Organic Syntheses, Coll. Vol. 4, p.792. (General procedure adapted for deactivated rings). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aroonchande.com [aroonchande.com]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene - Google Patents [patents.google.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

Using 3,4-Dichlorobutyrophenone in aryl-alkyl-piperidine derivatization

Application Note: Strategic Derivatization of Aryl-Alkyl-Piperidines using 3,4-Dichlorobutyrophenone Scaffolds

Abstract

This technical guide details the protocol for the

Introduction & Chemical Basis

The butyrophenone pharmacophore is critical in medicinal chemistry, particularly for ligands targeting Dopamine (

-

Metabolic Stability: The 3,4-dichloro substitution blocks the para-position from metabolic hydroxylation more effectively than fluorine.

-

Lipophilicity: It significantly increases

, altering Blood-Brain Barrier (BBB) penetration kinetics.

The Challenge: The primary reagent, 4-chloro-1-(3,4-dichlorophenyl)butan-1-one , contains a terminal alkyl chloride. Alkyl chlorides are mediocre electrophiles compared to bromides or iodides due to the stronger C-Cl bond (bond energy ~339 kJ/mol vs ~285 kJ/mol for C-Br). Direct reaction with secondary amines (piperidines) often leads to slow conversion and thermal degradation.

The Solution:

We utilize a Finkelstein-Assisted

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (

Key Pathway:

-

Activation:

(Finkelstein Exchange) -

Nucleophilic Attack: Piperidine-NH attacks

(Fast) or -

Deprotonation: Base removes the proton from the resulting ammonium salt.

Figure 1: Mechanistic pathway highlighting the critical role of Iodide catalysis in activating the alkyl chloride.

Experimental Protocol

Safety Warning: 3,4-Dichlorobutyrophenone derivatives are potent alkylating agents. Work in a fume hood. Wear nitrile gloves and safety goggles.

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Piperidine Derivative | Nucleophile | 1.0 | Limiting reagent. |

| 4-Cl-3',4'-diCl-butyrophenone | Electrophile | 1.1 - 1.2 | Slight excess ensures complete consumption of the amine. |

| Potassium Carbonate ( | Base | 3.0 | Must be anhydrous and finely powdered. |

| Potassium Iodide (KI) | Catalyst | 0.1 - 0.2 | Essential for rate acceleration. |

| Acetonitrile (ACN) | Solvent | -- | High dielectric constant; easy workup. (Alt: DMF). |

Step-by-Step Procedure

Step 1: Reaction Assembly

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the 4-Aryl-piperidine in anhydrous Acetonitrile (10 mL per gram of substrate).

-

Add 3.0 equiv of anhydrous

. Tech Tip: Freshly grind the carbonate in a mortar to maximize surface area. -

Add 0.2 equiv of KI . The solution may turn slightly yellow; this is normal.

-

Add 1.1 equiv of 4-chloro-1-(3,4-dichlorophenyl)butan-1-one .

Step 2: Thermal Phase

-

Fit the flask with a reflux condenser and a nitrogen balloon (inert atmosphere prevents oxidation of the piperidine).

-

Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.

-

Why Reflux? The Finkelstein exchange is equilibrium-driven; heat is required to push the substitution of the secondary amine.

-

-

Monitor via TLC or LC-MS every 2 hours.

-

TLC Mobile Phase: DCM:MeOH (95:5). The product will be less polar (higher

) than the starting piperidine but more polar than the butyrophenone.

-

Step 3: Quenching & Workup

-

Once the piperidine is consumed (typically 6–12 hours), cool the reaction to room temperature.

-

Filter the solids (excess salts) through a Celite pad or sintered glass funnel. Rinse the cake with DCM.

-

Evaporate the filtrate under reduced pressure to obtain a crude oil.[2]

Step 4: Acid-Base Purification (Self-Validating Step) This step removes neutral impurities (unreacted butyrophenone) without chromatography.

-

Dissolve the crude oil in EtOAc or DCM.[3]

-

Extract with 1M HCl (aq) (

). The product (tertiary amine) moves to the aqueous layer; neutral ketone remains in organic. -

Check Point: Analyze the organic layer by TLC. It should contain only the excess butyrophenone. Discard this layer.

-

Basify the aqueous layer to pH ~10 using 2M NaOH or

. The product will precipitate or oil out.[4] -

Extract the basic aqueous layer with DCM (

). -

Dry combined organics over

, filter, and concentrate.

Workflow Visualization

Figure 2: Operational workflow emphasizing the Acid-Base purification strategy to ensure high purity.

Expert Insights & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls at 50% | Chloride leaving group is too slow. | Add another 0.1 equiv of KI (Potassium Iodide). The iodide acts as a nucleophilic catalyst (Finkelstein).[1][5] |

| Low Yield | Moisture in solvent/base. | Water solvates the carbonate, reducing basicity. Use anhydrous ACN and flame-dry glassware. |

| Product is Dark/Tar | Oxidation of the piperidine. | Ensure nitrogen atmosphere. If using DMF, keep temp <100°C to avoid solvent decomposition. |

| Bis-alkylation | N/A for piperidines. | Piperidines are secondary amines; they become tertiary upon reaction. Quaternization (over-alkylation) is sterically unlikely with this bulky electrophile. |

Characterization Criteria

To validate the synthesis of the 3,4-dichlorobutyrophenone derivative, look for these specific signals:

-

1H NMR (

):- 7.8 - 8.0 ppm: Doublet/Singlet characteristic of the 3,4-dichlorophenyl protons ortho to the ketone.

-

2.9 - 3.0 ppm (Triplet): The

-

2.4 - 2.5 ppm (Triplet): The

-

Mass Spectrometry:

-

Expect a characteristic Isotope Pattern . Due to the two chlorines on the ring (plus potentially one on the chain if unreacted, but in the product, just the ring), you should see a distinct M+, M+2, and M+4 pattern with relative intensities of roughly 9:6:1 (for Cl2).

-

References

- Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the halide exchange kinetics).

-

Synthesis of Haloperidol Analogs

- Title: Structure-Kinetic Profiling of Haloperidol Analogues

- Source: SciSpace / Journal of Medicinal Chemistry.

-

URL:[Link]

-

Butyrophenone Reagent Data

- Title: 4-Chlorobutyrophenone Compound Summary.

- Source: PubChem / CAS Common Chemistry.

-

URL:[Link]

-

Purification of Piperidines

Sources

Preparation of 3,4-Dichlorobutyrophenone using aluminum chloride catalyst

An Application Guide to the Synthesis of 3,4-Dichlorobutyrophenone via Friedel-Crafts Acylation

This document provides a comprehensive scientific and technical guide for the synthesis of 3,4-Dichlorobutyrophenone. It is intended for an audience of researchers, scientists, and professionals in drug development who possess a foundational knowledge of synthetic organic chemistry. The protocol detailed herein leverages the classic Friedel-Crafts acylation reaction, utilizing anhydrous aluminum chloride as a Lewis acid promoter.

Introduction and Scientific Principle

The Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis, facilitates the attachment of an acyl group to an aromatic ring.[1] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction remains a highly relevant and powerful tool for creating aryl ketones.[2] 3,4-Dichlorobutyrophenone, a functionalized aryl ketone, serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and fine chemicals.

This protocol describes the acylation of benzene with 3,4-dichlorobutyryl chloride. The reaction is mediated by aluminum chloride (AlCl₃), a potent Lewis acid.[3] The primary function of AlCl₃ is to activate the 3,4-dichlorobutyryl chloride, generating a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-system of the benzene ring.[4]

A critical aspect of this reaction is the stoichiometry of the aluminum chloride. Unlike a true catalyst, AlCl₃ is required in at least a stoichiometric amount. This is because the product, 3,4-Dichlorobutyrophenone, is a Lewis base that forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[2][5] Therefore, an excess of the Lewis acid is often employed to ensure the reaction proceeds to completion.

Reaction Mechanism

The synthesis proceeds via a well-established multi-step electrophilic aromatic substitution mechanism.

-

Generation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates to the chlorine atom of the 3,4-dichlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.[1]

-

Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

-

Restoration of Aromaticity and Product Complexation: A base, typically the AlCl₄⁻ species formed in the first step, abstracts a proton from the arenium ion. This restores the aromaticity of the ring and forms the ketone product.[1] The ketone's carbonyl oxygen, being a Lewis basic site, immediately complexes with AlCl₃.

-

Work-up: The reaction is quenched with water, which hydrolyzes the aluminum chloride-ketone complex, liberating the final 3,4-Dichlorobutyrophenone product.

Caption: The four-step mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥98%, anhydrous | Sigma-Aldrich | Extremely hygroscopic. Handle under inert atmosphere.[7] |

| Benzene | Anhydrous, ≥99.8% | Fisher Scientific | Carcinogenic. Handle in a certified chemical fume hood. |

| 3,4-Dichlorobutyryl Chloride | ≥97% | TCI America | Corrosive and lachrymatory. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR | Solvent for the reaction. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Used in work-up. Corrosive. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab Grade | For neutralizing washes. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent. |

| Crushed Ice | For quenching the reaction. | ||

| Inert Gas (Nitrogen or Argon) | High Purity | Airgas | To maintain anhydrous conditions. |

Critical Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene).[8][9]

-

Aluminum Chloride: Anhydrous AlCl₃ reacts violently and exothermically with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[7][8] All glassware must be rigorously oven- or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (N₂ or Ar). Keep a Class D fire extinguisher or dry sand readily available.[8]

-

Reagents: 3,4-Dichlorobutyryl chloride is corrosive and a lachrymator. Benzene is a known carcinogen and is flammable. All manipulations involving these reagents must be performed within a certified chemical fume hood.[9]

-

Quenching: The quenching of the reaction is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and carefully in a well-ventilated fume hood, preferably in an ice bath to control the temperature.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Synthesis Protocol

-

Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas inlet for an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.

-

Reagent Charging: Under a positive pressure of inert gas, charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

-

Cooling: Immerse the reaction flask in an ice/water bath to cool the contents to 0-5 °C.

-

Acyl Chloride Addition: Dissolve 3,4-dichlorobutyryl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.

-

Benzene Addition: Following the same procedure, add anhydrous benzene (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes. A color change to dark brown or red is typically observed.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Quenching: Prepare a large beaker containing a mixture of crushed ice and concentrated HCl. Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will release HCl gas.[11]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.

-

Washing: Combine all organic layers. Wash sequentially with water, a saturated solution of sodium bicarbonate (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified.

-

Recrystallization: If the product is a solid, recrystallize from a suitable solvent system (e.g., ethanol/water or hexane).

-

Vacuum Distillation: If the product is a high-boiling liquid, purify by vacuum distillation. This is suitable for liquids that might decompose at their atmospheric boiling point.[12][13]

-

Product Characterization

The identity and purity of the synthesized 3,4-Dichlorobutyrophenone must be confirmed using standard analytical techniques.

| Property | Expected Result |

| Appearance | Off-white to pale yellow solid or a viscous oil. |

| Molecular Formula | C₁₀H₁₀Cl₂O |

| Molecular Weight | 217.09 g/mol |

| Expected Yield | 60-80% (highly dependent on reaction conditions and purity of reagents) |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Acetone); insoluble in water. |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons. Protons closer to the electron-withdrawing carbonyl and chlorine atoms will appear further downfield.[14][15]

-

Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.

-

Methylene Protons (α to carbonyl): A triplet around δ 3.3-3.5 ppm.

-

Methylene Protons (β to carbonyl): A multiplet (quintet) around δ 2.2-2.4 ppm.

-

Chloromethyl Proton (γ to carbonyl): A triplet around δ 3.7-3.9 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the carbon skeleton.[16]

-

Carbonyl Carbon: A signal around δ 195-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 128-140 ppm.

-

Aliphatic Carbons: Signals in the range of δ 30-50 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups.[17][18]

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |